molecular formula C19H27NO5 B13920023 Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13920023
M. Wt: 349.4 g/mol
InChI Key: YMFQVJVSTHEAAB-UHFFFAOYSA-N
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Description

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a hydroxyl group at the 4-position of the piperidine ring and a tert-butoxy-oxoethyl substituent. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to its versatility in functional group modifications.

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

benzyl 4-hydroxy-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-16(21)13-19(23)9-11-20(12-10-19)17(22)24-14-15-7-5-4-6-8-15/h4-8,23H,9-14H2,1-3H3

InChI Key

YMFQVJVSTHEAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and tert-butoxy groups under controlled conditionsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperidine/piperazine derivatives:

Compound Name Substituents/R-Groups Molecular Weight CAS Number Key Properties/Applications
Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate 4-hydroxy, 2-(tert-butoxy)-2-oxoethyl ~365.4* N/A† Intermediate for kinase inhibitors; hydroxyl enhances solubility and H-bonding .
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 2-ethoxy-2-oxoethyl (no hydroxyl) 321.35 80221-26-7 Ethoxy group reduces steric hindrance; used in peptide mimetics and ester prodrugs .
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate 2-chloro-2-oxoethyl (no hydroxyl) 277.77 N/A† Chloro group increases electrophilicity; precursor for nucleophilic substitution reactions .
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate 2-ethoxy-2-oxoethylidene (α,β-unsaturated ester) 303.34 40112-93-4 Conjugated double bond enhances rigidity; explored in anticancer scaffolds .
tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate 4-(benzyloxy)phenyl (aromatic substituent) 407.48 936497-89-1 Aromaticity improves lipophilicity; potential CNS-targeting agent .
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate 4-hydroxy, aminomethyl 246.31 392331-66-7 Aminomethyl group enables conjugation; used in prodrug strategies .
Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperazine-1-carboxylate Piperazine ring (vs. piperidine) 378.43 112275-51-1 Piperazine improves solubility; applied in dopamine receptor modulators .

*Calculated based on formula C₁₈H₂₇NO₅.

Key Observations:

The 4-hydroxyl group distinguishes it from non-hydroxylated derivatives (e.g., ), enhancing polarity and hydrogen-bonding capacity, which may improve target affinity .

Structural Variations: Piperidine vs. Piperazine: Piperazine derivatives (e.g., ) exhibit higher basicity and solubility due to the additional nitrogen atom, favoring pharmacokinetic profiles .

Synthetic Utility :

  • Compounds like tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate () serve as electrophilic intermediates for cross-coupling or nucleophilic substitution, whereas the target compound’s hydroxyl group may require protection during synthesis .

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